molecular formula C19H24N2O3 B6105519 1-[2-(4-Methoxyphenyl)ethyl]-4-[(5-methylfuran-2-yl)methylamino]pyrrolidin-2-one

1-[2-(4-Methoxyphenyl)ethyl]-4-[(5-methylfuran-2-yl)methylamino]pyrrolidin-2-one

Cat. No.: B6105519
M. Wt: 328.4 g/mol
InChI Key: ULSOEUVJFKEBGL-UHFFFAOYSA-N
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Description

1-[2-(4-Methoxyphenyl)ethyl]-4-[(5-methylfuran-2-yl)methylamino]pyrrolidin-2-one is a complex organic compound with a unique structure that combines a pyrrolidinone core with methoxyphenyl and methylfuran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Methoxyphenyl)ethyl]-4-[(5-methylfuran-2-yl)methylamino]pyrrolidin-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidinone core, followed by the introduction of the methoxyphenyl and methylfuran groups through nucleophilic substitution and coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, can further enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Methoxyphenyl)ethyl]-4-[(5-methylfuran-2-yl)methylamino]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce new functional groups, such as halogens or alkyl groups.

Scientific Research Applications

1-[2-(4-Methoxyphenyl)ethyl]-4-[(5-methylfuran-2-yl)methylamino]pyrrolidin-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It can serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Industry: The compound may be used in the production of advanced materials, such as polymers and nanomaterials, with unique properties.

Mechanism of Action

The mechanism of action of 1-[2-(4-Methoxyphenyl)ethyl]-4-[(5-methylfuran-2-yl)methylamino]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity, selectivity, and pharmacokinetics are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Shares the methoxyphenyl group but lacks the pyrrolidinone and methylfuran moieties.

    2-(4-Methoxyphenyl)ethylamine: Similar structure but without the pyrrolidinone core.

    1-(5-Methylfuran-2-yl)ethylamine: Contains the methylfuran group but lacks the pyrrolidinone and methoxyphenyl groups.

Uniqueness

1-[2-(4-Methoxyphenyl)ethyl]-4-[(5-methylfuran-2-yl)methylamino]pyrrolidin-2-one is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-4-[(5-methylfuran-2-yl)methylamino]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-14-3-6-18(24-14)12-20-16-11-19(22)21(13-16)10-9-15-4-7-17(23-2)8-5-15/h3-8,16,20H,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSOEUVJFKEBGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CNC2CC(=O)N(C2)CCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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